molecular formula C10H10IN3S B2405679 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2172588-21-3

1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Cat. No.: B2405679
CAS No.: 2172588-21-3
M. Wt: 331.18
InChI Key: PZACLOMKUASDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: is a heterocyclic compound that features a unique combination of azetidine, iodine, and thieno[2,3-d]pyrimidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine and the thieno[2,3-d]pyrimidine core makes it a valuable scaffold for developing new pharmaceuticals and studying various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the iodine atom .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substituted Thieno[2,3-d]pyrimidines: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is unique due to the combination of the azetidine ring and the thieno[2,3-d]pyrimidine core This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

4-(azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3S/c1-6-12-9(14-3-2-4-14)8-7(11)5-15-10(8)13-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACLOMKUASDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=CSC2=N1)I)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.